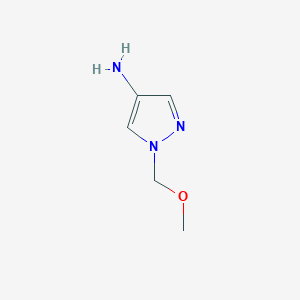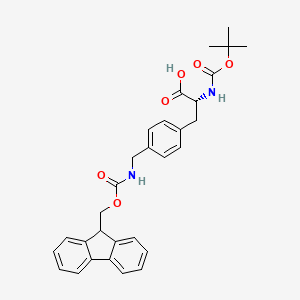
1-(Methoxymethyl)-1H-pyrazol-4-amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methoxymethyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their diverse range of biological activities and have been extensively studied for their potential use in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the ultrasound-mediated condensation of amine with dehydroacetic acid, which has been reported to offer several advantages including simplicity, shorter reaction times, and higher yields . Another approach is the one-pot two-step synthesis, which involves a solvent-free condensation/reduction reaction sequence. This method is noted for its operational ease and short reaction time, as demonstrated in the synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, which can be substituted at various positions to yield a wide array of compounds. The structure of these compounds is often confirmed using techniques such as FTIR-ATR, 1D and 2D NMR experiments, EIMS, and elemental analysis . The nature of the substituents on the pyrazole ring is crucial for the biological activity of these compounds .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including acylation and condensation with primary amines to form enamines . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can affect the stability and tautomeric preferences of the resulting products .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are important for their practical applications. These properties can be tailored by modifying the substituents on the pyrazole ring, which can also impact the compound's pharmacological profile. For instance, the introduction of a basic amine group and the appropriate spacer length between the amino and pyrazole groups can lead to compounds with selective activity for certain biological receptors .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Energiespeicherung
Die Verbindung wurde bei der Synthese und Charakterisierung des 1-Methoxymethyl-1,1,1-trimethylammonium-Kations gepaart mit sechs verschiedenen Anionen verwendet . Diese organischen ionischen plastischen Kristalle (OIPC) und ionischen Flüssigkeiten (IL) sind vielversprechende, sicherere Elektrolyte für Energiespeicheranwendungen .
Analyse der thermischen, strukturellen und dynamischen Eigenschaften
Die Verbindung wurde bei der Untersuchung des thermischen, strukturellen und dynamischen Verhaltens von Materialien mittels Differential-Scanning-Kalorimetrie (DSC), elektrochemischer Impedanzspektroskopie (EIS), Einkristall-Röntgenbeugung (XRD), Kernmagnetresonanz (NMR)-Spektroskopie und Positronen-Annihilations-Lebensdauerspektroskopie (PALS) verwendet .
Produktion von Steroidhormonen
Methoxymethylacetat, eine mit 1-(Methoxymethyl)-1H-pyrazol-4-amin verwandte Verbindung, wurde bei der Produktion von Steroidhormonen aus Cholesterin verwendet. Es wurde ein rekombinanter Stamm von Mycolicibacterium smegmatis erzeugt, der das Steroidogenese-System der Rindernebennierenrinde exprimiert.
Entwicklung von Kalzium-Sonden
Methoxymethylacetat wurde auch bei der Entwicklung von Kalziumsonden verwendet. Die Verbindung wurde bei der Entwicklung eines allgemeinen mechanistischen Modells verwendet, um das Verständnis und die praktische Anwendung von Kalziumsonden zu erleichtern, die als Acetoxymethyl (AM)-Ester eingesetzt werden.
Elektrochemische Methoxymethylierung
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(methoxymethyl)pyrazol-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O/c1-9-4-8-3-5(6)2-7-8/h2-3H,4,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIBJLZRVWQFOMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1C=C(C=N1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426899 |
Source


|
| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1001500-80-6 |
Source


|
| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(methoxymethyl)-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![{[(2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid](/img/structure/B1277703.png)
![Tert-butyl 4-[4-(hydroxymethyl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B1277706.png)




![6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1277716.png)

